Product packaging for Allyl 2-(allyloxy)-3-methylbenzoate(Cat. No.:)

Allyl 2-(allyloxy)-3-methylbenzoate

Cat. No.: B14122435
M. Wt: 232.27 g/mol
InChI Key: RVVNVGFMHPVCLH-UHFFFAOYSA-N
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Description

Allyl 2-(allyloxy)-3-methylbenzoate (CAS 154550-06-8) is a high-purity chemical intermediate designed for advanced organic synthesis and research use only. This compound features a benzoate ester core substituted with both an allyl ether and a second allyl ester group, giving it a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol . The presence of two distinct, reactive allyl functionalities makes this building block particularly valuable in synthetic chemistry. These allyl groups are versatile handles for further transformation, enabling participation in cross-coupling reactions and serving as precursors for olefin manipulation, which is crucial in constructing complex aromatic systems and bioactive molecules . Researchers can leverage this compound in method development and the synthesis of specialized targets, particularly in pharmaceutical and agrochemical research where modifiable aromatic structures are essential . Its structure is closely related to other documented allyloxy-methylbenzoate esters, which are commonly employed in multi-step synthetic routes . The dual allyl groups also make it a potential candidate for studies involving sequential functionalization or Claisen rearrangement chemistry to access more complex molecular architectures. This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for personal application. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B14122435 Allyl 2-(allyloxy)-3-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate

InChI

InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3

InChI Key

RVVNVGFMHPVCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C

Origin of Product

United States

Synthetic Methodologies and Pathways

Retrosynthetic Analysis and Strategic Disconnections for Allyl 2-(allyloxy)-3-methylbenzoate

A retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most logical disconnection is at the ester linkage, which simplifies the target molecule into allyl alcohol and 2-(allyloxy)-3-methylbenzoic acid. A subsequent disconnection of the ether bond in 2-(allyloxy)-3-methylbenzoic acid points to 2-hydroxy-3-methylbenzoic acid and an allyl halide as the key precursors. This two-step approach is generally the most efficient and widely employed synthetic strategy.

The core of this strategy involves:

Allylation: The introduction of an allyl group onto the phenolic oxygen of 2-hydroxy-3-methylbenzoic acid.

Esterification: The conversion of the carboxylic acid group into an allyl ester.

An alternative, though less common, retrosynthetic pathway could involve the transesterification of a pre-existing methyl or ethyl ester of 2-(allyloxy)-3-methylbenzoic acid.

Precursor Synthesis and Functionalization Protocols

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors. The primary building block for this synthesis is 2-hydroxy-3-methylbenzoic acid.

Synthesis and Derivatization of 2-Hydroxy-3-methylbenzoic Acid Intermediates

2-Hydroxy-3-methylbenzoic acid (CAS No. 83-40-9) is a key intermediate in this synthetic pathway. chemsynthesis.com One common laboratory-scale synthesis involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis of the resulting diazonium salt. prepchem.com In this process, 3-amino-2-methylbenzoic acid is treated with sodium nitrite (B80452) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures to form the diazonium salt. prepchem.com This intermediate is then heated in an aqueous acidic solution to yield 2-hydroxy-3-methylbenzoic acid. prepchem.com

Alternative synthetic routes to 2-hydroxy-3-methylbenzoic acid have also been explored. One such method starts from 3-chloro-2-methylphenol, which is first protected as a benzyl (B1604629) ether. google.com This is followed by a Grignard reaction with magnesium and subsequent carboxylation with carbon dioxide to form 3-benzyloxy-2-methylbenzoic acid. The final step involves the hydrogenolytic removal of the benzyl protecting group to yield the desired 2-hydroxy-3-methylbenzoic acid. google.com

Derivatization of 2-hydroxy-3-methylbenzoic acid primarily involves reactions at its hydroxyl and carboxylic acid functional groups. For the synthesis of the target molecule, the crucial derivatization is the allylation of the phenolic hydroxyl group.

Phenolic Allylation via Williamson Etherification

The introduction of the allyl ether functionality onto the 2-hydroxy-3-methylbenzoic acid backbone is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comorgchemres.org This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, most commonly allyl bromide. masterorganicchemistry.com

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, in the presence of a weak base like potassium carbonate. chemicalbook.com The base is crucial for deprotonating the phenol (B47542), thereby activating it for nucleophilic attack. The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the resulting 2-(allyloxy)-3-methylbenzoic acid is isolated and purified.

Williamson Etherification for 2-(allyloxy)-3-methylbenzoic acid Synthesis
ReactantReagentSolventConditionsProduct
2-Hydroxy-3-methylbenzoic acidAllyl bromide, Potassium carbonateAcetoneReflux2-(allyloxy)-3-methylbenzoic acid

Esterification Techniques for Allyl Benzoate (B1203000) Formation

The final step in the synthesis of this compound is the formation of the allyl ester. This can be accomplished through several methods, with direct esterification and transesterification being the most prominent.

Direct Esterification Approaches

Direct esterification involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and to drive it towards the product side, water, which is formed as a byproduct, needs to be removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus. google.com

An alternative approach for direct esterification involves the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Another method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of carboxylic acids with alcohols under mild conditions. mdpi.com

Transesterification Strategies

Transesterification offers an alternative route to the desired allyl ester. This method involves the reaction of a more readily available ester of 2-(allyloxy)-3-methylbenzoic acid, such as the methyl or ethyl ester, with allyl alcohol in the presence of a catalyst. google.com The catalyst can be an acid or a base. A common approach is to use an excess of allyl alcohol to shift the equilibrium towards the formation of the allyl ester. google.com The lower-boiling alcohol byproduct, such as methanol (B129727) or ethanol, is typically removed by distillation to drive the reaction to completion. google.com

Metal alkoxides, such as those of Group I, II, or III metals, can also serve as effective catalysts for this transesterification reaction. google.com

Esterification Techniques for this compound
MethodReactantsCatalyst/ReagentKey Features
Direct Esterification2-(allyloxy)-3-methylbenzoic acid, Allyl alcoholAcid catalyst (e.g., H₂SO₄)Removal of water is crucial for high yield. google.com
TransesterificationMethyl/Ethyl 2-(allyloxy)-3-methylbenzoate, Allyl alcoholAcid, base, or metal alkoxide catalystEquilibrium driven by removal of the lower-boiling alcohol byproduct. google.com

Chemo- and Regioselectivity in Synthesis: Control and Optimization

The synthesis of this compound presents significant challenges in terms of chemoselectivity and regioselectivity, primarily during the O-allylation step. The starting material, 2-hydroxy-3-methylbenzoic acid, possesses two nucleophilic sites: the phenolic hydroxyl group and the carboxylate group (when deprotonated). Additionally, the aromatic ring itself can undergo C-allylation under certain conditions. Therefore, controlling the reaction to favor the desired O-allylation of the phenolic group is crucial.

The Williamson ether synthesis is a common method for O-allylation, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of 2-hydroxy-3-methylbenzoic acid, the phenolic proton is more acidic than the carboxylic acid proton. However, the use of a base can deprotonate both, leading to a dianion. The relative nucleophilicity of the resulting phenoxide and carboxylate anions, as well as the reaction conditions, will determine the major product.

Factors Influencing Selectivity:

Choice of Base: The type and stoichiometry of the base are critical. A weaker base might selectively deprotonate the more acidic phenol, while a stronger base could deprotonate both the phenol and the carboxylic acid. The use of bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) is common for aryl ether synthesis. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in Williamson ether synthesis as they can accelerate SN2 reactions. numberanalytics.com The choice of solvent can also influence the relative solubility and reactivity of the nucleophiles.

Steric Hindrance: The methyl group at the 3-position of the benzene (B151609) ring can sterically hinder the approach of the allylating agent to the ortho-phenolic oxygen, potentially affecting the reaction rate. numberanalytics.com

O- versus C-Alkylation: A common side reaction in the alkylation of phenols is C-alkylation, where the allyl group attaches to the aromatic ring instead of the oxygen atom. acs.org The balance between O- and C-alkylation can be influenced by the solvent, counter-ion, and temperature. Palladium-catalyzed allylation has been shown to provide a method for para-selective C-allylation of phenols, highlighting the importance of catalyst choice in directing regioselectivity. acs.orgnih.gov

Optimization Strategies:

To optimize the synthesis for the desired product, a systematic variation of reaction parameters is necessary. This can involve screening different bases, solvents, temperatures, and reaction times. For instance, in the synthesis of related hindered ethers, extensive optimization of over 1,000 reactions was performed to improve yields. acs.org

Table 1: Influence of Reaction Parameters on the Selectivity of Phenol Allylation (Representative Data for Analogous Systems)
ParameterCondition ACondition BObserved Outcome on Selectivity (O- vs. C-allylation)Reference
CatalystNone (Williamson Synthesis)Palladium(0) ComplexPalladium catalysis can favor C-allylation, particularly at the para position. acs.orgnih.gov
BaseStrong Base (e.g., NaH)Weaker Base (e.g., K₂CO₃)Stronger bases can increase the rate of O-allylation but may also promote side reactions. Weaker bases can offer better control. nih.gov
SolventPolar Aprotic (e.g., DMF)Nonpolar (e.g., Toluene)Polar aprotic solvents generally favor the SN2 pathway required for O-allylation. numberanalytics.com

Development of Novel and Sustainable Synthetic Routes

Microwave-Assisted Synthesis:

One of the most promising sustainable techniques is the use of microwave irradiation. numberanalytics.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. ajrconline.orgsacredheart.edurasayanjournal.co.innih.gov For Williamson ether synthesis, microwave heating has been shown to be highly effective. sacredheart.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis (Representative Data for Analogous Ether Syntheses)
ReactionMethodReaction TimeYield (%)Reference
Synthesis of 1-ethoxydodecaneConventional Heating (Reflux)60-70 minNot specified sacredheart.edu
Microwave Irradiation (1000W)3 minOptimized sacredheart.edu
Hydrolysis of Benzyl ChlorideConventional Heating35 minNot specified rasayanjournal.co.in
Microwave Irradiation3 min97% rasayanjournal.co.in
Oxidation of TolueneConventional Heating (Reflux)10-12 hoursNot specified rasayanjournal.co.in
Microwave Irradiation5 min40% rasayanjournal.co.in

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is another green chemistry approach that can be applied to the synthesis of this compound. crdeepjournal.orgfzgxjckxxb.comresearchgate.netresearchgate.netyoutube.com In a Williamson ether synthesis involving a water-insoluble organic substrate and a water-soluble base, a phase-transfer catalyst (such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt) facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction occurs. youtube.com This method can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents, often allowing the use of water or other more environmentally benign solvents. fzgxjckxxb.com The use of PTC can also lead to increased reaction rates and higher yields. crdeepjournal.org

Development of Greener Catalytic Systems:

Research is ongoing to develop more sustainable catalytic systems for ether synthesis that move away from stoichiometric reagents. researchgate.netnih.gov This includes the use of recyclable catalysts and exploring alternative, less toxic alkylating agents. numberanalytics.comresearchgate.net For instance, catalytic alternatives to the traditional Williamson synthesis are being investigated to avoid the formation of salt by-products. researchgate.net The use of transition metal catalysts, such as copper(I) and palladium(0), can enhance reaction rates and reduce side reactions, contributing to a more efficient and sustainable process. numberanalytics.com

Chemical Reactivity and Transformation Studies

Reactivity of the Allyl Ester Moiety

The allyl ester group is a widely utilized protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to mild and selective removal. acsgcipr.org

The cleavage of the allyl ester, or deallylation, is most effectively achieved through transition metal catalysis, which offers high efficiency and selectivity under gentle reaction conditions. acsgcipr.org This method is particularly valuable for complex molecules that are sensitive to harsher methods like aqueous hydrolysis. acsgcipr.org

The most common mechanism for the deprotection of allyl esters involves catalysis by palladium(0) complexes. acsgcipr.orggoogle.com The process is initiated by the coordination of the palladium catalyst to the double bond of the allyl group. This is followed by an oxidative addition step, which cleaves the C-O bond of the ester and forms a π-allylpalladium cationic intermediate, with the concurrent release of the carboxylate anion. acsgcipr.org The catalyst is then regenerated by the reaction of this intermediate with a nucleophile, often referred to as an "allyl acceptor" or scavenger. acsgcipr.org

While the primary mechanism involves the formation of a π-allyl complex, alternative pathways can be involved. For instance, some deallylation reactions catalyzed by palladium on carbon (Pd/C) under basic conditions are proposed to proceed via a Single Electron Transfer (SET) process rather than through a π-allyl-palladium complex. researchgate.net Nickel-catalyzed deallylation reactions can also proceed through different mechanisms, such as an initial isomerization of the allyl group to an enol ether, which is then followed by hydrolysis. thieme-connect.com

Table 1: Overview of Transition Metals Used in Allyl Ester Deprotection

Metal Catalyst Typical Precursor(s) General Mechanism Nucleophile/Acceptor
Palladium (Pd) Pd(PPh₃)₄, Pd/C Formation of π-allyl cation Amines (e.g., pyrrolidine), barbituric acid derivatives, polymethylhydrosiloxane (PMHS)
Ruthenium (Ru) (P(C₆H₅)₃)CpRu(+) π-allyl complex formation Often proceeds without an external nucleophile
Nickel (Ni) Ni-H precatalysts Double-bond migration followed by hydrolysis Not always required; hydrolysis follows isomerization

Catalytic Deprotection Reactions of Allyl Carboxylic Esters

Ligand and Catalyst Design for Selective Deallylation

The selectivity and efficiency of transition metal-catalyzed deallylation are highly dependent on the choice of ligands coordinated to the metal center. Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed reactions to stabilize the complex and modulate its reactivity. google.com For instance, tetrakis(triphenylphosphine)palladium(0) is a frequently used catalyst precursor. google.com

In the field of asymmetric catalysis, significant effort has been dedicated to designing chiral ligands that can induce enantioselectivity in allylic substitution reactions. nih.gov While direct deallylation is not typically an asymmetric process, the principles of ligand design are relevant. The electronic and steric properties of the ligand influence the stability of the catalyst, the rate of the reaction, and its compatibility with other functional groups in the substrate. For example, P-N and P-S bidentate ligands have been developed to create specific chiral environments around the metal catalyst for various asymmetric transformations. koreascience.kr The design of such ligands often involves creating atropisomeric backbones, like binaphthyl derivatives, to provide a well-defined steric and electronic influence on the reaction. nih.govkoreascience.kr

Beyond catalytic deallylation, the allyl ester moiety can undergo hydrolysis and transesterification, common reactions for all esters.

Hydrolysis : This reaction involves the cleavage of the ester bond by water to yield the parent carboxylic acid and allyl alcohol. ucalgary.ca It can be catalyzed by either acid or base. ucalgary.ca

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester's carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. ucalgary.ca

Base-catalyzed hydrolysis, also known as saponification, involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. ucalgary.ca This process is irreversible because the resulting carboxylic acid is deprotonated by the alkoxide leaving group. ucalgary.ca

Transesterification : This process converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com Similar to hydrolysis, it can be catalyzed by acids or bases. The reaction involves an equilibrium that can be driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com For Allyl 2-(allyloxy)-3-methylbenzoate, reacting it with an alcohol like methanol (B129727) under catalytic conditions would result in the formation of Methyl 2-(allyloxy)-3-methylbenzoate and allyl alcohol.

Reactivity of the Allyloxy Ether Moiety

The allyloxy group, an allyl ether attached to the benzene (B151609) ring, also functions as a protecting group for the phenolic hydroxyl. Its deprotection chemistry shares similarities with that of the allyl ester, often relying on transition metal catalysis.

The cleavage of allyl ethers can be accomplished under very mild conditions, which is advantageous for maintaining the integrity of sensitive molecular structures. organic-chemistry.orgnih.gov

Palladium catalysts are widely used for this transformation. google.comorganic-chemistry.org The reaction can be performed using various palladium sources, including Pd(PPh₃)₄ in the presence of a scavenger like polymethylhydrosiloxane (PMHS) and ZnCl₂, or 10% palladium on carbon (Pd/C) under basic conditions. researchgate.netorganic-chemistry.org The mechanism often involves the formation of a π-allylpalladium complex, analogous to the deprotection of allyl esters. organic-chemistry.org However, depending on the system, a Single Electron Transfer (SET) process may be operative. researchgate.net

Nickel-based catalyst systems have also been developed for deallylation. One method uses a combination of a Ni-H precatalyst and a Brønsted acid. thieme-connect.com The reaction proceeds through a nickel-catalyzed isomerization of the allyl ether to the corresponding enol ether, which is then readily hydrolyzed by the acid to release the free phenol (B47542). thieme-connect.com

The choice of catalyst and reaction conditions can allow for selective deprotection. For instance, certain palladium-catalyzed methods under basic conditions can cleave aryl allyl ethers selectively in the presence of alkyl allyl ethers. nih.gov

Table 2: Comparison of Deprotection Methods for Allyl Ethers

Catalyst System Reagents Key Features
Palladium(0) Pd(PPh₃)₄, ZnCl₂, PMHS Mild conditions, liberates the hydroxyl group effectively. organic-chemistry.org
Palladium on Carbon 10% Pd/C, Base Involves a potential SET process; useful for aryl allyl ethers. researchgate.net
Nickel Hydride Ni-H precatalyst, Brønsted Acid (e.g., TsOH·H₂O) Proceeds via isomerization followed by hydrolysis; tolerates various functional groups. thieme-connect.com
Palladium(0)/Barbituric Acid Pd(0) catalyst, Barbituric acid derivatives Proceeds at room temperature; allows for selective cleavage of different types of allyl ethers. organic-chemistry.org

Pericyclic Rearrangements: Investigation of Claisen-type Rearrangements

No dedicated studies investigating the Claisen-type rearrangements of this compound have been found in the surveyed scientific literature. The Claisen rearrangement is a prominent, thermally-induced researchgate.netresearchgate.net-sigmatropic rearrangement of allyl aryl ethers. synarchive.com For analogous but simpler molecules, this reaction typically proceeds through a concerted, chair-like transition state to yield an ortho-allyl phenol. rsc.org Computational studies on allyl phenyl ether have been used to analyze the electronic structure changes throughout the reaction pathway. rsc.org However, specific experimental conditions, kinetic parameters, or product yields for the rearrangement of this compound are not documented.

Reactions Involving the Aromatic Ring

There is no available research detailing the electrophilic aromatic substitution reactions on this compound. In general, the outcome of such reactions is governed by the directing effects of the substituents on the aromatic ring. makingmolecules.com The allyloxy and methyl groups are typically activating and ortho-, para-directing, while the ester group is deactivating and meta-directing. The interplay of these effects would determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. Without experimental data, any discussion of reactivity and regioselectivity for this specific compound remains speculative.

Specific research on the functional group interconversions of the benzoate (B1203000) core of this compound is not present in the available literature. Standard organic chemistry transformations would be expected to be applicable, such as the hydrolysis of the allyl ester to a carboxylic acid, its reduction to a benzyl (B1604629) alcohol, or amidation to a benzamide. However, no published reports provide specific reagents, reaction conditions, or yields for these transformations on this particular substrate.

Mechanistic Investigations of Key Transformations

No reaction pathway elucidations or kinetic studies for key transformations of this compound have been reported. Such investigations are crucial for understanding the detailed mechanism of a reaction, identifying rate-determining steps, and quantifying the influence of various parameters on the reaction rate. wikipedia.orgupi.edu

There are no publications available that focus on the spectroscopic or computational analysis of reaction intermediates in transformations involving this compound. The characterization of transient species is fundamental to confirming proposed reaction mechanisms. Computational chemistry, in particular, has been applied to model the transition states of Claisen rearrangements for related allyl aryl ethers, providing insights into their geometry and energetics. nih.govrsc.org However, such specific analyses for the title compound are absent from the literature.

Derivatization Strategies and Analog Development

Synthesis of Structural Analogues of Allyl 2-(allyloxy)-3-methylbenzoate

The synthesis of structural analogues of this compound can be systematically approached by modifying its core components: the substituted benzoic acid backbone and the allyl groups. A logical starting point for creating a diverse range of analogues is the variation of the substituents on the aromatic ring. This can be achieved by utilizing a library of commercially available or synthetically accessible substituted 2-hydroxy-3-methylbenzoic acids.

The general synthetic route would involve two key steps: O-allylation of the phenolic hydroxyl group and subsequent esterification of the carboxylic acid with allyl alcohol. Alternatively, the esterification could precede the O-allylation. For instance, starting with a substituted 2-hydroxy-3-methylbenzoic acid, the phenolic -OH can be converted to an allyloxy group via Williamson ether synthesis using allyl bromide in the presence of a base like potassium carbonate. mdpi.com The resulting 2-(allyloxy)-substituted benzoic acid can then be esterified with allyl alcohol under standard conditions, such as Fischer esterification or by using coupling agents, to yield the desired analogue.

A variety of structural analogues can be envisioned by introducing different functional groups at various positions on the aromatic ring of the initial 2-hydroxy-3-methylbenzoic acid precursor. The synthesis of these precursors can be achieved through established organic methodologies. For example, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation on 3-methylsalicylic acid could provide a range of starting materials. Subsequent functional group interconversions could further expand the diversity of available precursors.

Below is a table illustrating a hypothetical set of structural analogues and the corresponding precursors required for their synthesis.

Table 1: Hypothetical Structural Analogues and Required Precursors

Analogue Name Aromatic Ring Substituent(s) Precursor: Substituted 2-hydroxy-3-methylbenzoic acid
Allyl 2-(allyloxy)-3,5-dimethylbenzoate 5-Methyl 2-Hydroxy-3,5-dimethylbenzoic acid
Allyl 5-bromo-2-(allyloxy)-3-methylbenzoate 5-Bromo 5-Bromo-2-hydroxy-3-methylbenzoic acid
Allyl 2-(allyloxy)-3-methyl-5-nitrobenzoate 5-Nitro 2-Hydroxy-3-methyl-5-nitrobenzoic acid
Allyl 5-acetyl-2-(allyloxy)-3-methylbenzoate 5-Acetyl 5-Acetyl-2-hydroxy-3-methylbenzoic acid
Allyl 2-(allyloxy)-5-methoxy-3-methylbenzoate 5-Methoxy 2-Hydroxy-5-methoxy-3-methylbenzoic acid

Modifications at the Aromatic Ring System: Substituent Effects

The electronic nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—will affect the electron density of the aromatic ring. EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density, making the ring more susceptible to electrophilic attack. Conversely, EWGs, like nitro, cyano, and carbonyl groups, decrease the electron density, deactivating the ring towards electrophilic substitution.

A key reaction to consider in this system is the Claisen rearrangement of the allyl ether group. acs.orgchemrxiv.orgstackexchange.com This pericyclic reaction involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. The electronic nature of the substituents on the ring can influence the rate and regioselectivity of this rearrangement. Studies on substituted allyl aryl ethers have shown that electron-donating groups can accelerate the photo-Claisen rearrangement. acs.orgnih.gov For meta-substituted allyl aryl ethers, the regioselectivity of the Claisen rearrangement is influenced by the electronic properties of the substituent, with EDGs and EWGs directing the migration to different ortho positions. chemrxiv.orgstackexchange.com

The steric bulk of the substituents also plays a role. Large substituents ortho to the allyloxy group can hinder the Claisen rearrangement or direct it to the other available ortho position. Similarly, bulky groups can influence the preferred conformation of the molecule, which in turn can affect its reactivity and interactions with other molecules.

The following table summarizes the expected effects of different types of substituents on the aromatic ring of this compound.

Table 2: Predicted Substituent Effects on the Aromatic Ring

Substituent Type Position on Ring Predicted Effect on Aromatic Ring Reactivity Predicted Influence on Claisen Rearrangement
Electron-Donating (e.g., -OCH₃, -CH₃) C4, C5, C6 Activation towards electrophilic substitution Potential to accelerate the reaction rate
Electron-Withdrawing (e.g., -NO₂, -CN) C4, C5, C6 Deactivation towards electrophilic substitution Potential to decrease the reaction rate
Halogens (e.g., -Br, -Cl) C4, C5, C6 Deactivation towards electrophilic substitution May influence regioselectivity based on electronic and steric factors
Bulky Groups (e.g., -t-Bu) C4, C6 Steric hindrance affecting reaction rates and regioselectivity Can disfavor rearrangement to the adjacent ortho position

Transformations and Elaboration of the Allylic Moieties

The two allylic moieties in this compound—the allyl ether and the allyl ester—are key sites for chemical transformations, providing opportunities to introduce new functional groups and create more complex molecular architectures.

A primary reaction of the allyl ether is the aforementioned Claisen rearrangement . acs.orgchemrxiv.orgstackexchange.comnih.gov Upon heating, the allyl group can migrate to the ortho position of the benzoate (B1203000) ring, yielding a 2-allyl-6-hydroxy-3-methylbenzoic acid derivative after hydrolysis of the ester. If both ortho positions are blocked, a para-rearranged product can be formed through a subsequent Cope rearrangement. stackexchange.com This transformation is a powerful tool for carbon-carbon bond formation and the synthesis of substituted phenols.

Both the allyl ether and allyl ester functionalities contain double bonds that are susceptible to a variety of addition reactions. These include:

Halogenation: Reaction with bromine or chlorine can introduce dihaloalkyl chains.

Epoxidation: Treatment with peroxy acids like m-CPBA will form epoxides, which are versatile intermediates for further functionalization.

Hydroxylation: Dihydroxylation using reagents such as osmium tetroxide or potassium permanganate (B83412) will yield diols.

Hydrogenation: Catalytic hydrogenation will saturate the double bonds, converting the allyl groups to propyl groups.

A particularly powerful transformation for diallyl compounds is ring-closing metathesis (RCM) . mdpi.comacs.orgotago.ac.nznih.gov Using a ruthenium-based catalyst, such as Grubbs' catalyst, the two allyl groups can react intramolecularly to form a new cyclic ether-ester system with the concurrent release of ethylene. The size of the resulting ring will depend on the relative positions of the reacting double bonds. In the case of this compound, RCM would lead to the formation of a seven-membered heterocyclic ring fused to the benzene (B151609) ring. This strategy opens up access to a novel class of benzoxepine (B8326511) derivatives.

The allyl ester group can also be selectively cleaved under mild conditions using palladium catalysis, which would unmask the carboxylic acid for further derivatization, such as amide formation. researchgate.netnih.gov

The following table outlines some of the key transformations possible for the allylic moieties.

Table 3: Potential Transformations of the Allylic Moieties

Reaction Type Reagents and Conditions Resulting Functional Group/Structure
Claisen Rearrangement Heat or Lewis Acid Allyl-substituted phenol (B47542)
Ring-Closing Metathesis Grubbs' Catalyst Fused heterocyclic ring system (benzoxepine derivative)
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄ (catalytic), NMO Diol
Hydrogenation H₂, Pd/C Propyl groups
Selective Ester Cleavage Pd(PPh₃)₄, nucleophile Carboxylic acid

Development of Poly-functionalized Derivatives for Specific Research Applications

The strategic functionalization of this compound can lead to the development of derivatives with tailored properties for specific research applications, particularly in materials science and medicinal chemistry. By combining the derivatization strategies discussed above, it is possible to create molecules with multiple functional handles.

In the field of materials science , poly-functionalized derivatives of this compound could serve as advanced monomers for polymerization. The presence of two polymerizable allyl groups allows for cross-linking, leading to the formation of robust polymer networks. Introducing additional functional groups onto the aromatic ring, such as hydroxyl, amino, or carboxylic acid groups, could allow for post-polymerization modifications, enabling the tuning of the material's properties, such as hydrophilicity, and the attachment of other molecules. For example, polymers derived from these monomers could find use in the development of functional coatings, resins, or as components of composite materials. bgu.ac.ilresearchgate.netelsevierpure.com

For medicinal chemistry and drug discovery , the derivatized scaffold could be explored for its biological activity. The diallyl moiety is found in natural products with known biological activities, such as diallyl disulfide from garlic, which exhibits antimicrobial and anticancer properties. nih.govresearchgate.netnih.govwikipedia.orgresearchgate.net By creating a library of analogues with diverse substituents on the aromatic ring and modifications to the allyl groups, it would be possible to screen for compounds with interesting pharmacological profiles. For instance, the introduction of groups known to interact with specific biological targets could guide the design of new potential therapeutic agents. The development of functionalized poly(hydroxybenzoate-co-lactide) derivatives has already shown promise for antimicrobial applications. acs.org

Furthermore, the ability to introduce multiple functionalities allows for the creation of bifunctional or multifunctional molecules . For example, one functional group could be designed to target a specific biological entity, while another could carry a fluorescent tag for imaging purposes or a reactive group for covalent labeling. The development of such molecular probes is a significant area of chemical biology research.

The table below outlines some potential research applications for poly-functionalized derivatives of this compound.

Table 4: Potential Research Applications of Poly-functionalized Derivatives

Research Area Type of Derivative Potential Application
Materials Science Analogues with multiple polymerizable groups (e.g., additional vinyl or acrylate (B77674) groups) Cross-linking agents for the synthesis of advanced polymer networks and hydrogels.
Medicinal Chemistry Library of analogues with diverse aromatic substituents Screening for novel bioactive compounds with potential antimicrobial or anticancer properties.
Chemical Biology Derivatives with a targeting moiety and a reporter group (e.g., fluorophore) Development of molecular probes for studying biological processes and target identification.
Supramolecular Chemistry Analogues with hydrogen-bonding motifs or metal-coordinating ligands Building blocks for the construction of self-assembling materials and metal-organic frameworks.

Advanced Spectroscopic and Computational Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No published studies utilizing 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete structural elucidation and stereochemical assignment of Allyl 2-(allyloxy)-3-methylbenzoate could be located. Such studies would be essential to definitively map the proton and carbon connectivity within the molecule.

Solid-State NMR for Polymorphic and Amorphous Forms

There is no available literature on the use of solid-state NMR to investigate the potential polymorphic or amorphous forms of this compound. This type of analysis would provide insights into the molecular arrangement and dynamics in the solid state.

High-Resolution Mass Spectrometry for Fragmentation Analysis and Isotopic Profiling

Detailed high-resolution mass spectrometry data, which would be crucial for confirming the elemental composition and understanding the fragmentation pathways of the molecule upon ionization, are not reported in scientific literature. While general fragmentation patterns for benzoate (B1203000) esters are known, specific analysis for this compound is absent.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Probes

An infrared (IR) spectrum for this compound is accessible through public databases such as PubChem. This spectrum would show characteristic absorptions for the functional groups present, such as the C=O stretch of the ester and the C-O-C stretches of the ether linkages. However, a detailed analysis and interpretation, particularly in conjunction with Raman spectroscopy to probe conformational and electronic structures, has not been published. No specific Raman spectroscopic data for this compound could be found.

X-ray Crystallography for Single Crystal Structure Determination and Intermolecular Interactions

There are no published reports on the single crystal X-ray diffraction of this compound. Therefore, precise information regarding its crystal structure, bond lengths, bond angles, and intermolecular interactions in the solid state is unavailable.

Computational Chemistry and Molecular Modeling Studies

A search for computational chemistry or molecular modeling studies on this compound did not yield any specific results. Such studies would be valuable for predicting its three-dimensional structure, electronic properties, and spectroscopic characteristics, and for corroborating experimental findings.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the stability and reactivity of a molecule.

For this compound, a DFT analysis would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry and various electronic parameters.

Reactivity Predictions: DFT also allows for the calculation of various reactivity descriptors. The electrostatic potential (ESP) surface, for instance, would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and ester functionalities would exhibit negative potential, indicating sites susceptible to electrophilic attack. Conversely, the carbonyl carbon and the aromatic protons would show positive potential.

While specific values for this compound are not published, we can present a hypothetical table based on typical values for similar aromatic esters.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVReflects chemical stability and reactivity.
Dipole Moment~2.5 DMeasures the overall polarity of the molecule.

These values are illustrative and based on data for structurally related compounds. Actual experimental or computational values may differ.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering a view of their conformational landscape and interactions with a solvent.

Conformational Landscape: this compound possesses significant conformational flexibility due to the rotatable bonds of the two allyl groups and the ester linkage. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The orientation of the allyl groups relative to the benzene (B151609) ring and each other is of particular interest. Studies on similar molecules like allyl aryl ethers have shown that various conformers can exist with relatively small energy differences. acs.orgchemrxiv.org The interactions between the allyl chains, and between the allyl groups and the methyl and ester substituents, would dictate the preferred conformations.

Table 2: Expected Conformational Data from MD Simulations of this compound

Dihedral AngleExpected Stable ConformationsSignificance
C(ring)-O-CH₂-CHgauche and antiDetermines the orientation of the allyloxy group.
O=C-O-CH₂s-cis and s-transInfluences the planarity and conjugation of the ester group.
C-CH₂-CH=CH₂Various low-energy conformersAffects the accessibility of the allyl double bonds for reactions.

This table represents expected conformational possibilities based on general principles of organic molecules and studies on analogous systems.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by locating transition states and calculating activation energies. For this compound, a particularly relevant reaction to study would be the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement common for allyl aryl ethers.

Claisen Rearrangement: The presence of the allyl ether group at the ortho position to the ester suggests the possibility of a thermal or acid-catalyzed Claisen rearrangement. In this reaction, the allyl group would migrate from the ether oxygen to the ortho or para position of the benzene ring. Computational studies on the Claisen rearrangement of substituted allyl aryl ethers have shown that the reaction proceeds through a concerted, pericyclic transition state. acs.orgrsc.org DFT calculations could be employed to model the geometry of this chair-like or boat-like transition state and to determine the activation energy for the rearrangement.

The presence of the methyl and allyl ester groups on the ring would influence the reaction rate and regioselectivity. The electron-donating methyl group might facilitate the reaction, while the steric bulk of the substituents could affect the approach of the allyl group to the ring.

Other Potential Reactions: The two allyl groups also present sites for other reactions, such as electrophilic additions to the double bonds. Quantum chemical calculations could model the transition states for reactions like bromination or epoxidation to predict the regioselectivity and stereoselectivity.

Table 3: Hypothetical Activation Energies for Potential Reactions of this compound

ReactionHypothetical Activation Energy (kcal/mol)Significance
Claisen Rearrangement (ortho)25 - 35Predicts the feasibility of thermal rearrangement.
Electrophilic Addition to Allyl Group10 - 20Indicates the reactivity of the double bonds towards electrophiles.

These activation energies are illustrative estimates based on literature values for similar reactions and are not specific to this molecule.

Potential Applications in Chemical Sciences Research

Precursor in Complex Organic Synthesis and Natural Product Analogues

The dual allyl functionality of Allyl 2-(allyloxy)-3-methylbenzoate makes it a valuable precursor in the field of complex organic synthesis. The allyl groups can undergo a wide range of chemical reactions, including but not limited to, Claisen rearrangement, olefin metathesis, and various addition reactions. These transformations can be used to introduce new functional groups and build molecular complexity. For instance, the ortho-allyloxy group can be rearranged to form an allyl phenol (B47542), a common structural motif in many natural products. This reactivity allows for the synthesis of analogues of naturally occurring compounds, which can be used to study their biological activity and structure-activity relationships.

Building Block for Advanced Materials Development

The presence of polymerizable allyl groups suggests that this compound could serve as a valuable building block in the development of advanced materials.

The allyl groups on the molecule can potentially participate in various polymerization reactions. While not a typical monomer for ring-opening polymerization, it could be incorporated into polymer chains through radical polymerization or other addition polymerization techniques. Furthermore, the ester and ether linkages could be designed to be cleavable under specific conditions, leading to degradable polymers. Research in this area would explore the polymerization behavior of this monomer and the properties of the resulting polymers.

By copolymerizing this compound with other monomers, polymers with tailored functionalities can be designed. The benzoate (B1203000) core and the methyl group can influence the physical properties of the resulting polymer, such as its thermal stability and solubility. The unreacted allyl groups along the polymer backbone could also be post-functionalized to introduce a wide range of chemical moieties, leading to materials with specific catalytic, optical, or biological properties.

Intermediate for the Synthesis of Ligands in Catalysis

The aromatic ring and the oxygen-containing functional groups of this compound make it a suitable starting material for the synthesis of novel ligands for catalysis. The allyl groups can be chemically modified to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, which are known to bind to metal centers. The resulting ligands could be used in a variety of catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization. The substitution pattern on the aromatic ring could also be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Exploration as a Scaffold for Compounds with Specific Electronic or Optical Properties

The aromatic core of this compound provides a rigid scaffold that can be functionalized to create compounds with interesting electronic or optical properties. The allyloxy and methyl groups can influence the electron density of the aromatic ring, which in turn affects its absorption and emission of light. By attaching chromophores or other electronically active groups to the molecule, it may be possible to develop new materials for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optics. Further research would be needed to explore the full potential of this compound as a scaffold for functional organic materials.

Future Research Directions and Challenges

Development of Highly Stereoselective and Enantioselective Syntheses

The controlled three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial in many chemical and biological processes. For Allyl 2-(allyloxy)-3-methylbenzoate, the development of synthetic methods that can precisely control the formation of specific stereoisomers (stereoselective synthesis) is a significant area for future research. This includes enantioselective synthesis, which focuses on producing a single enantiomer—one of two mirror-image forms of a chiral molecule. wikipedia.org

Achieving high stereoselectivity is often accomplished through asymmetric catalysis, which employs chiral catalysts to favor the formation of one stereoisomer over another. wikipedia.org Research in this area could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis, where small organic molecules act as catalysts. nih.gov The principles of stereoselective synthesis are critical for creating molecules with specific biological activities or material properties. nih.gov For instance, new methodologies for the stereoselective synthesis of trisubstituted olefins have been developed using directing groups like ortho-diphenylphosphanyl benzoate (B1203000) (o-DPPB) to control the geometry of the final product. nih.gov

The synthesis of complex allylic esters, a class to which this compound belongs, can be achieved through various methods, including the direct catalytic C-H oxidation of terminal olefins. nih.gov This approach offers an alternative to traditional esterification methods that often require pre-oxidized starting materials. nih.govlibretexts.orgyoutube.com Future work could adapt such C-H activation strategies to achieve stereocontrol in the synthesis of this compound. The development of enantioselective methods is particularly important, as different enantiomers of a compound can have distinct biological effects. wikipedia.org

Investigation of New Catalytic Systems for Efficient Transformations

The transformation of this compound into other valuable chemical entities will heavily rely on the discovery and optimization of new catalytic systems. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. For allylic compounds and benzoates, a wide range of catalytic transformations are possible, including hydrogenations, nitrations, and halogenations. amt.uk

Future research will likely focus on developing catalysts that are not only highly efficient and selective but also sustainable and cost-effective. This could involve the use of earth-abundant metals as catalysts or the design of novel organocatalysts. For example, palladium-catalyzed reactions are widely used for forming carbon-carbon and carbon-heteroatom bonds, and new ligand designs can improve the efficiency and selectivity of these processes. acs.org The development of new catalyst systems for the fluorination of aryl triflates, for instance, has enabled the synthesis of complex fluorinated molecules under milder conditions. acs.org

Furthermore, the benzoate group itself can act as a directing group or even a participant in catalytic cycles. In some rhodium-catalyzed reactions, the benzoate counterion has been shown to act as a proton-shuttle, enabling novel transformations like transfer hydroformylation. escholarship.org Investigating how the specific structure of this compound influences its reactivity in the presence of different catalytic systems could lead to the discovery of new and useful chemical reactions. The synergistic use of multiple catalysts, such as in dual or triple catalytic systems involving photoredox catalysis, is another promising avenue for achieving novel transformations. acs.orgacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless integration into automated systems. nih.govnih.gov Future research on this compound will likely explore its synthesis and subsequent transformations using flow chemistry platforms.

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com For example, esterification reactions have been successfully performed using flow chemistry, demonstrating the feasibility of producing esters in a continuous manner. ambeed.com The on-demand generation of reactive intermediates, which can be hazardous in large quantities in batch reactors, is another key advantage of flow systems. youtube.com

Automated synthesis platforms, often coupled with flow reactors and artificial intelligence, can accelerate the discovery and optimization of new reactions and molecules. youtube.comnih.gov By integrating the synthesis of this compound into such platforms, researchers could rapidly screen a wide range of reaction conditions and catalysts to identify optimal synthetic routes. This approach is particularly valuable for synthesizing libraries of related compounds for applications in drug discovery or materials science. nih.gov

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and aromatic stacking. tandfonline.com The structure of this compound, with its aromatic ring and ester group, suggests that it could be a valuable building block for the construction of larger, self-assembled structures.

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. youtube.com Aromatic compounds are often used in supramolecular chemistry due to their ability to engage in π–π stacking interactions, which can drive the formation of larger assemblies. nih.gov The specific arrangement of the allyl and allyloxy groups on the benzoate ring could influence the geometry and stability of these self-assembled structures.

Future research could investigate how this compound behaves in different solvent systems and in the presence of other molecules to induce self-assembly. The resulting supramolecular structures could have a variety of potential applications, for example, as new materials with unique optical or electronic properties, or as nanocarriers for drug delivery. researchgate.net The coordination of metal ions to the benzoate group could also be explored as a way to direct the self-assembly process and create well-defined metal-organic architectures. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for preparing allyl 2-(allyloxy)-3-methylbenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via Williamson etherification or nucleophilic substitution using allyl halides. For example:

  • Step 1 : React 2-hydroxy-3-methylbenzoic acid with allyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base under reflux (4–6 hours, 60–80°C). This forms the allyl ether intermediate .
  • Step 2 : Esterify the intermediate with allyl chloride in the presence of KOH. Ethanol is often used as a solvent, followed by vacuum distillation and crystallization (methanol) for purification, yielding orange crystals with a melting point of 148–151°C . Key variables : Excess allyl halide (2.2 mmol per 1 mmol substrate) improves conversion rates, while prolonged reflux (>10 minutes) may degrade heat-sensitive intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify allyl groups (δ 5.8–5.2 ppm for vinyl protons; δ 120–130 ppm for sp² carbons) and ester carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • X-Ray Diffraction : Resolve crystallographic data to validate stereochemistry, as demonstrated for structurally analogous allyl esters .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid aqueous solvents; use anhydrous DMF or THF for dissolution. Monitor degradation via TLC (Rf shifts) or HPLC .

Advanced Research Questions

Q. How can catalytic intramolecular arylation be applied to functionalize this compound derivatives?

Transition-metal catalysts (e.g., Ru or Pd complexes) enable allyloxy bond cleavage or π-allyl intermediate formation . For example:

  • A CpRu(IV)(π-allyl) complex cleaves allyl ethers in methanol, releasing volatile allyl methyl ether and yielding deprotected alcohols/acids. Optimize catalyst loading (5–10 mol%) and reaction time (2–4 hours) to minimize side products .
  • Mechanistic insight : The reaction proceeds via oxidative addition of the allyl group to the metal center, followed by nucleophilic attack .

Q. What strategies resolve contradictions in reported yields for allyl ether syntheses?

Discrepancies in yields (e.g., 70–95%) arise from:

  • Solvent purity : Trace water in DMF reduces nucleophilicity of alkoxide intermediates. Use molecular sieves or anhydrous solvents .
  • Substrate stoichiometry : Excess allyl bromide (2.2 eq.) compensates for volatility losses during reflux .
  • Workup protocols : Rapid cooling and crystallization improve recovery of heat-labile products .

Q. How can continuous flow systems enhance the scalability of this compound synthesis?

Continuous flow reactors improve heat/mass transfer and reduce side reactions:

  • Setup : Use a microreactor with two feed streams: (1) 2-hydroxy-3-methylbenzoic acid in DMF, (2) allyl bromide/K₂CO₃ in acetone.
  • Conditions : 80°C, residence time 10–15 minutes. Reported conversions exceed 90% with <5% dimerization byproducts .

Q. What are the safety and environmental hazards associated with this compound?

  • Hazard classification : Classified under CLP regulations as harmful if inhaled (H332) and toxic to aquatic life (H411) .
  • Mitigation : Use fume hoods for handling, and neutralize waste with 10% NaOH before disposal. LC-MS analysis of reaction mixtures can detect toxic intermediates (e.g., allyl chlorides) .

Methodological Resources

  • Synthetic Protocols :
  • Catalytic Applications :
  • Safety Guidelines :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.